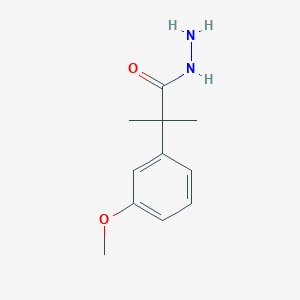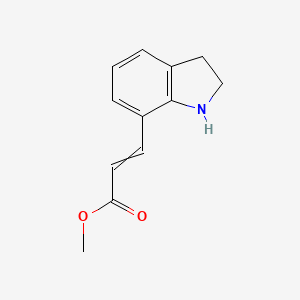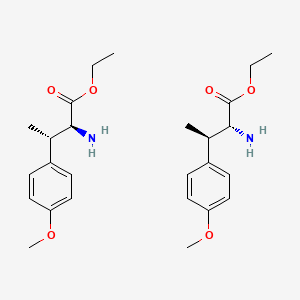![molecular formula C11H10N4 B13900714 3-(1-Methylimidazol-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13900714.png)
3-(1-Methylimidazol-2-yl)pyrazolo[1,5-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Methylimidazol-2-yl)pyrazolo[1,5-a]pyridine is a heterocyclic compound that features a fused ring system combining pyrazole and pyridine rings with an imidazole substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylimidazol-2-yl)pyrazolo[1,5-a]pyridine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine-2-carboxaldehyde with 1-methylimidazole in the presence of a suitable catalyst, such as manganese chloride, and ammonium diethyldithiophosphate . This one-pot reaction facilitates the formation of the desired fused ring system.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-(1-Methylimidazol-2-yl)pyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce reduced derivatives with altered electronic properties.
科学研究应用
3-(1-Methylimidazol-2-yl)pyrazolo[1,5-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials, such as fluorescent probes and sensors.
作用机制
The mechanism of action of 3-(1-Methylimidazol-2-yl)pyrazolo[1,5-a]pyridine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites .
相似化合物的比较
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Shares a similar fused ring system but with a pyrimidine ring instead of an imidazole substituent.
Imidazo[1,5-a]pyridine: Contains an imidazole ring fused to a pyridine ring, similar to the target compound but without the pyrazole component.
Uniqueness
3-(1-Methylimidazol-2-yl)pyrazolo[1,5-a]pyridine is unique due to its specific combination of pyrazole, pyridine, and imidazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing new molecules with tailored properties for various applications.
属性
分子式 |
C11H10N4 |
|---|---|
分子量 |
198.22 g/mol |
IUPAC 名称 |
3-(1-methylimidazol-2-yl)pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C11H10N4/c1-14-7-5-12-11(14)9-8-13-15-6-3-2-4-10(9)15/h2-8H,1H3 |
InChI 键 |
VJUUFLAETQRJTI-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CN=C1C2=C3C=CC=CN3N=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-piperidin-1-yl-6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoline](/img/structure/B13900638.png)

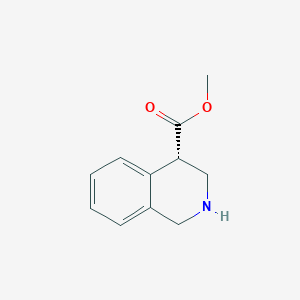

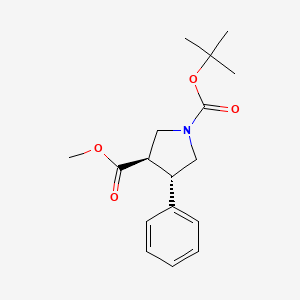
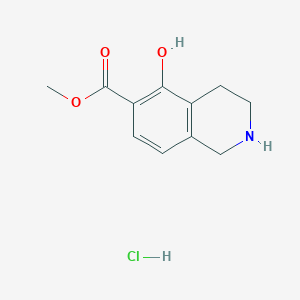
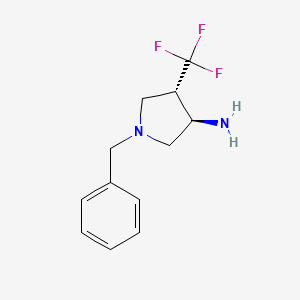
![6-Bromo-1-methylimidazo[4,5-c]pyridin-2-amine](/img/structure/B13900678.png)

